N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide, also known as CAY10566, is a synthetic compound that has been developed for research purposes. This compound has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide has been found to have potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, prostate cancer, and lung cancer. N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide has been shown to have neuroprotective effects, reducing neuronal damage in models of Parkinson's disease and Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide is not fully understood. It has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been found to have anticancer and anti-inflammatory effects, and it is likely that the effects of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide are mediated through this mechanism.
Biochemical and physiological effects:
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to reduce the production of pro-inflammatory cytokines. In addition, N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide has been found to increase the levels of acetylated histones, which is indicative of HDAC inhibition.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide is that it is a synthetic compound, which allows for precise control over the chemical structure and purity of the compound. This is important for research purposes, as it ensures that the effects observed are due to the compound itself, rather than impurities or contaminants. One limitation of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide is that it is a relatively new compound, and its effects in vivo are not well understood. Further research is needed to fully elucidate the effects of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide in various disease models.
Future Directions
There are several future directions for research on N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide. One area of interest is the development of analogs of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide with improved potency and selectivity. Another area of interest is the investigation of the effects of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide in combination with other drugs, such as chemotherapy agents, to determine if there is a synergistic effect. Additionally, further research is needed to understand the mechanism of action of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide, and to determine its effects in vivo in various disease models.
Synthesis Methods
The synthesis of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide involves several steps. The starting material for the synthesis is commercially available 2-cyclopenten-1-one, which is reacted with 2,3-dihydroindole in the presence of a base to form the corresponding enamine. The enamine is then acetylated to give N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide. The purity of the compound is confirmed by NMR and HPLC analysis.
properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(20)19-9-8-14-11-15(6-7-16(14)19)18-17(21)10-13-4-2-3-5-13/h2,4,6-7,11,13H,3,5,8-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAPQSNIFQEDAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)CC3CCC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.